molecular formula C21H20O7 B121961 Gancaonin P 3/'methyl ether CAS No. 151776-21-5

Gancaonin P 3/'methyl ether

Cat. No.: B121961
CAS No.: 151776-21-5
M. Wt: 384.4 g/mol
InChI Key: UXTFKMCFQVSJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gancaonin P 3’-methyl ether is a flavonoid compound derived from the plant Glycyrrhiza uralensis, commonly known as licorice. This compound is known for its unique chemical structure and potential biological activities. It is characterized by the presence of multiple hydroxyl groups and a methoxy group, which contribute to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gancaonin P 3’-methyl ether can be synthesized through various chemical reactions involving the modification of its parent compound, gancaonin P. The synthesis typically involves the methylation of the hydroxyl group at the 3’ position. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under controlled temperature conditions.

Industrial Production Methods

The industrial production of gancaonin P 3’-methyl ether involves the extraction of the parent compound from Glycyrrhiza uralensis followed by chemical modification. The extraction process includes solvent extraction, purification through chromatography, and crystallization. The extracted gancaonin P is then subjected to methylation using industrial-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

Gancaonin P 3′-methyl ether undergoes oxidation at its hydroxyl groups, forming ketones or quinones under controlled conditions. This reactivity aligns with trends observed in flavonoid chemistry.

Key Parameters:

ReagentSolventTemperatureProductYield (%)
KMnO₄ (aqueous)Acetic acid60°COxidized ketone derivative~65
H₂O₂ (catalytic)EthanolRTHydroxylated quinone~50

The oxidation mechanism likely involves radical intermediates or electron transfer, with the methoxy group at the 3′ position influencing regioselectivity.

Demethylation Reactions

The methyl ether group undergoes cleavage using boron tribromide (BBr₃), a reaction validated by mechanistic studies on aryl methyl ethers .

Mechanistic Insights:

  • Adduct Formation : BBr₃ coordinates with the ether oxygen, forming a Lewis acid-base complex.

  • Methyl Transfer : The methyl group is transferred to boron, generating a phenoxide intermediate and MeBr.

  • Hydrolysis : Subsequent hydrolysis yields the demethylated product (Gancaonin P) .

Optimized Conditions:

ReagentMolar Ratio (BBr₃:Substrate)SolventTimeProduct
BBr₃1:3Dichloromethane4 hrsGancaonin P

Density functional theory (DFT) calculations predict a Gibbs energy barrier of 26.9 kcal/mol for the rate-limiting step, with sub-stoichiometric BBr₃ enabling efficient demethylation .

Comparative Reactivity

The compound’s reactivity differs from non-methylated analogs like Gancaonin P due to:

  • Steric Effects : The 3′-methoxy group hinders access to adjacent hydroxyls.

  • Electronic Effects : Methoxy’s +M effect alters electron density across the flavanone ring .

Scientific Research Applications

Chemistry

  • Model Molecule : Gancaonin P 3'-methyl ether serves as a model for studying flavonoid chemistry and reactivity. Its derivatives are explored for unique chemical properties that can lead to new synthetic pathways.
  • Reactions : The compound undergoes various reactions including oxidation, reduction, and substitution, yielding diverse derivatives that exhibit different chemical behaviors.

Biology

  • Antioxidant Activity : Research indicates that gancaonin P 3'-methyl ether exhibits antioxidant properties, which are crucial in combating oxidative stress in biological systems .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase .
  • Antimicrobial Properties : Its derivatives have been studied for their antimicrobial effects, making them candidates for therapeutic applications against various pathogens.

Medicine

  • Therapeutic Potential : Gancaonin P 3'-methyl ether is investigated for its role in preventing or treating diseases linked to oxidative stress and inflammation, including cardiovascular diseases and cancer .
  • Gastroprotective Effects : Flavonoids, including gancaonin derivatives, have demonstrated protective effects against gastric ulcers in animal models by reducing gastric acid secretion and pepsin activity .

Industry

  • Cosmetics and Food Additives : Due to its bioactive properties, gancaonin P 3'-methyl ether is explored for use in cosmetic formulations and as a food additive for its health benefits.
  • Pharmaceuticals : The compound's unique properties make it a candidate for drug development aimed at various health conditions related to oxidative stress and inflammation.

Case Studies

  • Flavonoid Chemistry Research :
    • A study utilized gancaonin P 3'-methyl ether to explore the reactivity of flavonoids under various conditions, leading to insights into new synthetic methodologies that can be applied in organic chemistry.
  • Biological Activity Investigation :
    • Research demonstrated that gancaonin P 3'-methyl ether significantly reduced oxidative stress markers in cellular models, indicating its potential as an antioxidant agent in therapeutic contexts .
  • Therapeutic Trials :
    • Clinical trials assessing the efficacy of gancaonin derivatives in treating inflammatory diseases showed promising results, highlighting their role in modulating immune responses .

Mechanism of Action

The biological effects of gancaonin P 3’-methyl ether are attributed to its ability to interact with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It also interacts with cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation.

Comparison with Similar Compounds

Gancaonin P 3’-methyl ether is unique among flavonoids due to its specific chemical structure and biological activities. Similar compounds include:

    Gancaonin P: The parent compound without the methyl group at the 3’ position.

    Gancaonin A: Another flavonoid from Glycyrrhiza uralensis with different hydroxylation patterns.

    Licoricidin: A related compound with distinct structural features and biological activities.

Compared to these similar compounds, gancaonin P 3’-methyl ether exhibits unique reactivity and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

151776-21-5

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C21H20O7/c1-10(2)4-6-12-14(23)9-16-17(18(12)24)19(25)20(26)21(28-16)11-5-7-13(22)15(8-11)27-3/h4-5,7-9,22-24,26H,6H2,1-3H3

InChI Key

UXTFKMCFQVSJLL-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O)C

melting_point

160-162°C

Key on ui other cas no.

151776-21-5

physical_description

Solid

Synonyms

3,5,7,4'-tetrahydroxy-3'-methoxy-6-isoprenylflavone
gancaonin P-3'-methyl ether
gancaonin P-3'-methylether
THMIF

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gancaonin P 3/'methyl ether
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gancaonin P 3/'methyl ether
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gancaonin P 3/'methyl ether
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gancaonin P 3/'methyl ether
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gancaonin P 3/'methyl ether
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Gancaonin P 3/'methyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.